meso-Tetra(4-carboxyphenyl)porphine

Catalog No.
S880685
CAS No.
14609-54-2
M.F
C48H30N4O8
M. Wt
790.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
meso-Tetra(4-carboxyphenyl)porphine

CAS Number

14609-54-2

Product Name

meso-Tetra(4-carboxyphenyl)porphine

IUPAC Name

4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid

Molecular Formula

C48H30N4O8

Molecular Weight

790.8 g/mol

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

SMOZAZLNDSFWAB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O

Metal-Organic Frameworks (MOFs):

TCPP, due to its carboxy groups, is a valuable building block for the construction of Metal-Organic Frameworks (MOFs) []. These porous structures have applications in gas storage, separation, and catalysis. Researchers have synthesized a zirconium-based MOF using TCPP, which demonstrated efficient detection of cadmium (Cd(II)) and bromide (Br-) ions, making it a potential fluorescent sensor [].

DNA Methylation Detection:

TCPP's ability to interact with specific molecules has led to its exploration in biosensing applications. Researchers have developed a light-addressable potentiometric sensor using TCPP for DNA methylation detection []. This sensor has the potential to improve our understanding of epigenetics, which is the study of how genes are expressed without changes in the DNA sequence itself.

Cancer Research:

TCPP has been studied for its potential applications in cancer diagnosis and treatment. Studies have shown that TCPP can bind to CD320, a receptor protein found on cancer cells []. This finding suggests that TCPP may be useful for targeted cancer therapies. Additionally, research suggests that TCPP-based assays may have potential in early lung cancer detection [].

Other Applications:

TCPP has been explored in various other scientific research areas. Researchers have used it to produce supramolecular arrays on surfaces [] and as a photosensitizer for solar energy conversion []. These studies highlight the diverse potential applications of TCPP in scientific research.

Meso-Tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound characterized by its molecular formula C48H30N4O8C_{48}H_{30}N_{4}O_{8} and a molecular weight of approximately 790.8 g/mol. This compound features four carboxyphenyl substituents at the meso positions of the porphyrin ring, which enhances its solubility and reactivity in various chemical environments. Meso-Tetra(4-carboxyphenyl)porphine is notable for its ability to generate singlet oxygen upon light activation, making it a valuable compound in photodynamic therapy and other applications in biochemistry and materials science .

The mechanism of action of TCPP depends on its application. Here are two key examples:

  • Metal Ion Detection: TCPP can act as a sensor for specific metal ions. When a suitable metal ion binds to the central cavity of TCPP, it alters the electronic properties of the molecule. This change can be measured through spectroscopic techniques, allowing for the detection of the metal ion.
  • DNA Methylation Detection: Studies have shown that TCPP can interact with DNA methylation sites. The negatively charged carboxylate groups of TCPP are thought to bind to positively charged regions of methylated DNA. This interaction can be measured using electrochemical methods, providing a way to detect DNA methylation levels.

Meso-Tetra(4-carboxyphenyl)porphine exhibits significant biological activity, particularly in the context of cancer research. It has been shown to:

  • Induce DNA damage through singlet oxygen generation, which is relevant for photodynamic therapy applications.
  • Interact with cancer cells via clathrin-mediated endocytosis, suggesting potential uses in targeted drug delivery systems .
  • Serve as a glucose sensor by binding to glucose oxidase, demonstrating its versatility beyond traditional biochemical applications.

The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The synthesis often starts with the condensation of pyrrole and aldehydes, followed by oxidation to form the porphyrin ring.
  • Functionalization: The introduction of carboxyphenyl groups can be achieved through electrophilic aromatic substitution or direct coupling methods.
  • Purification: The final product is purified using chromatographic techniques to achieve high purity levels suitable for research applications .

Meso-Tetra(4-carboxyphenyl)porphine has a wide range of applications, including:

  • Photodynamic Therapy: Its ability to generate reactive oxygen species makes it useful for treating cancer through targeted light activation.
  • Biosensing: It is employed as a sensor for biomolecules such as glucose due to its optical properties.
  • Material Science: This compound is used in the development of organic photovoltaics and as a building block for metal-organic frameworks due to its structural versatility .

Research indicates that meso-Tetra(4-carboxyphenyl)porphine interacts with various biological molecules:

  • It binds to DNA, promoting methylation and potentially influencing gene expression .
  • Its interactions with lipid membranes have been studied to understand its cellular uptake mechanisms, particularly in cancer cells.
  • The compound has been investigated for its role in enhancing electrochemical sensors by improving charge transfer processes .

Meso-Tetra(4-carboxyphenyl)porphine shares similarities with other porphyrin derivatives but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Meso-Tetra(3-carboxyphenyl)porphineC48H30N4O8Different carboxy substituents affecting solubility
Meso-Tetra(4-sulfonatophenyl)porphineC48H30N4O8SSulfonate groups enhance water solubility
Pt(II) Meso-Tetra(4-carboxyphenyl)porphineC48H28N4O8PtIncorporation of platinum enhances photophysical properties
Meso-Tetra(4-hydroxyphenyl)porphineC48H34N4O8Hydroxyl groups provide different reactivity

These compounds illustrate the diversity within the porphyrin family while highlighting the unique characteristics of meso-Tetra(4-carboxyphenyl)porphine, particularly its functional versatility and biological activity.

TCPP emerged as a synthetic derivative of porphyrins, a class of macrocyclic compounds central to biological processes such as oxygen transport (via heme) and photosynthesis (via chlorophyll). While natural porphyrins like hematoporphyrin were first isolated in the 19th century, synthetic analogs like TCPP gained prominence in the late 20th century due to tailored functionalization. The introduction of carboxy groups at the meso positions of the porphyrin core enabled coordination with metal ions and integration into supramolecular architectures, addressing limitations in natural porphyrins’ solubility and stability.

Early studies focused on TCPP’s potential in analytical chemistry, including heavy metal detection via UV-Vis spectroscopy and HPLC-based metal analysis. By the 2010s, its role in MOFs became pivotal, driven by the need for porous materials with tunable optical and catalytic properties. Notably, TCPP-based MOFs demonstrated fluorescence sensing capabilities for Cd²⁺ and Br⁻ ions, leveraging the compound’s π-conjugated system for optical signaling.

Structural Features and Functional Versatility

Molecular Architecture and Functional Groups

TCPP’s structure comprises a planar porphyrin macrocycle substituted with four 4-carboxyphenyl groups at the meso positions (C₁₀, C₁₅, C₂₀, C₅). Key structural and chemical properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₄₈H₃₀N₄O₈
Molecular Weight790.8 g/mol
SolubilityWater, methanol, ethanol, pyridine; poor solubility in non-polar solvents
Functional GroupsFour -COOH groups on phenyl rings; conjugated π-system in porphyrin core
Coordination SitesNitrogen atoms of porphyrin ring; carboxylic acid groups for metal bridging

The carboxylic acid groups facilitate self-assembly with metal ions (e.g., Zr⁴⁺, Pb²⁺) to form MOFs, while the porphyrin core enables π-π stacking and optoelectronic interactions.

Coordination Chemistry and Metal Complexes

TCPP’s ability to coordinate with transition metals has been extensively explored:

  • Zirconium-based MOFs: TCPP ligands bind Zr⁴⁺ clusters via carboxylate bridges, forming 3D frameworks for gas storage and catalysis.
  • Platinum(II) Complexes: Pt(II)-TCPP derivatives exhibit enhanced stability and are used in photodynamic therapy (PDT) due to their singlet oxygen generation.
  • Copper(II) and Nickel(II) Adducts: Metalated TCPP variants show altered fluorescence properties, enabling applications in ion sensing.

Current Research Landscape and Academic Interest

Metal-Organic Frameworks (MOFs) and Sensing Applications

TCPP-based MOFs have dominated recent research due to their tunable porosities and luminescent properties:

ApplicationMechanismPerformanceReference
Cd²⁺/Br⁻ Ion SensingFluorescence quenching via metal-ligand charge transferDetection limit: 1 μM (Cd²⁺), 0.5 μM (Br⁻)
NO₂ Gas DetectionSurface-enhanced Raman scattering (SERS) in TiO₂ columnar matricesReal-time monitoring in environmental sensors
Photodynamic Therapy (PDT)ROS generation under visible light via TiO₂/TCPP hybrid nanoparticlesBroad-spectrum antibacterial activity

Recent advancements include the development of TiO₂/TCPP/chitosan nanoparticles, which combine photocatalysis with biocompatibility for wound healing applications.

Biomedical Applications: Cancer and Genotoxicity

TCPP’s interaction with cancer cells has revealed novel mechanistic insights:

  • CD320 Receptor Binding: TCPP enters cancer cells via CD320-mediated endocytosis, competing with cobalamin/transcobalamin II complexes. This interaction enhances its accumulation in malignant tissues, offering diagnostic potential.
  • Genotoxic Effects: At concentrations ≥30 μg/mL, TCPP induces micronuclei formation in human lymphocytes, raising concerns about long-term exposure risks.

Environmental and Industrial Relevance

While TCPP’s industrial use is limited, its structural analogs (e.g., tris(chloropropyl) phosphate) are widely used flame retardants. However, TCPP itself has been studied for environmental toxicity:

  • Algal Growth Inhibition: TCPP disrupts freshwater and marine algal species, with Chlorococcum sp. being the most sensitive.
  • Antibacterial Photodynamic Therapy: TCPP-sensitized TiO₂ nanoparticles eliminate Gram-positive and Gram-negative bacteria under visible light, offering antibiotic-independent solutions.

Structural and Functional Diversification

Derivatives and Functionalized Analogues

TCPP’s carboxylic acid groups enable chemical modifications to tailor properties:

DerivativeModificationApplicationReference
Tetramethyl EsterMethylation of -COOH to -COOCH₃Enhanced solubility in organic solvents
Pt(II)-TCPPPlatinum coordination at porphyrin NPDT agents with ROS generation
TCPP-Silica NanohybridsCovalent attachment to nano-silicaTNT explosives detection via chemosensors

Supramolecular and Hybrid Materials

TCPP’s π-conjugated system facilitates assembly with:

  • Au(111) Surfaces: Self-assembled monolayers with meso-tetrakis(4-dimethylamino)porphine create supramolecular arrays for optoelectronic studies.
  • Chitosan Polymers: Hydrophilic coatings improve nanoparticle dispersion and biocompatibility in PDT.

Synthesis and Characterization

Synthetic Routes

TCPP is synthesized via the Rothemund reaction, involving cyclization of 4-carboxybenzaldehyde and pyrrole under acidic conditions. Metalated variants are prepared by refluxing TCPP with metal salts (e.g., CuCl₂, PtCl₂) in organic solvents.

Spectroscopic and Structural Analysis

Key characterization techniques include:

  • UV-Vis Spectroscopy: Soret band at ~420 nm and Q-bands at 515–650 nm.
  • X-Ray Crystallography: Determination of MOF frameworks and metal coordination geometries.

XLogP3

8.5

General Manufacturing Information

Occur widely as natural pigments /Porphyrins/
Any of several physiologically active nitrogenous compounds occurring widely in nature ... made synthetically by passing an electric current through a mixture of ammonia, methane and water vapor /which/ may account for the original formation of chlorophyll and other porphyrins that have been essential factors in the origin of life... /Porphyrins/

Analytic Laboratory Methods

Uric acid a known singlet oxygen scavenger, was investigated as a chemical dosimeter in physiological aqueous solution for use in photodynamic therapy. The uric acid test takes the decrease in uric acid (UA) absorbance at 293 nm after laser light irradiation of a solution containing UA and a photosensitizer as a rapid evaluation of relative photodynamic activities of the photosensitizer. A uric acid test standard procedure was defined. To compare photodynamic activity of different photosensitizers or irradiation conditions a proposal for a photodynamic activity scale based on the uric acid test is given. Examples of uric acid test operation are given by comparing the changes in UA absorbance decrease with respect to irradiation wavelength and to photosensitizer concentration of Photofrin II with that of two other photosensitizers (5,10,15,20-tetrakis-[4-hydroxyphenyl]-21H,23H-porphyrin (TOP) and 5,10,15,20-tetrakis-[4-carboxyphenyl)-21H, 23H-porphyrin (TCPP), both derivatized with methoxypolyethyleneglycol (TOP-MPV and TCPP-AMP) as a macromolecular carrier). The photodynamic activity of the three photosensitizers using the proposed photodynamic activity scale is given.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

The role of the neoplastic cell in both porphyrin localization and the photochemotherapeutic response was investigated with the use of a series of tumor-localizing porphyrins and the L1210 tumor system. In vivo photoirradiation of DBA/2Ha mice bearing L1210 solid tumors and previously given injections of meso-tetra-(4-sulfonatophenyl)-porphine, meso-tetra-(4-carboxyphenyl)-porphine, or hematoporphyrin derivative (Hpd) indicated that all three chemicals elicited a photodynamic response resulting in necrosis of exposed tissue. Isolation of tumor cells from mice given injections of porphyrin with the use of mild mechanical means and physiologic conditions followed by in vitro photoirradiation of the cells under conditions established to optimize rapid cytocidal effects resulted in no appreciable cell death. A similar situation was noted with the use of spleen cells from mice given injections of Hpd, the spleen cells presumably containing substantial amounts of porphyrin. Both fluorescence microscopy and chemical extraction and quantitation of the porphyrins in the cells indicated that the inability to elicit a rapid cytocidal effect upon in vitro photoirradiation resulted from either the absence of or the presence of only very small amounts of porphyrin. These results indicate that in this particular tumor system the neoplastic cell per se plays only a minor role in porphyrin localization and, as a consequence, cannot be readily killed upon photoirradiation, suggesting that rapid cytocidal effects, due solely to porphyrin contained within the cell, probably do not occur among the majority of parenchymal cells during in vivo photoirradiation.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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